2-Cyano-2-(methoxyimino)acetic acid

Catalog No.
S12374434
CAS No.
M.F
C4H4N2O3
M. Wt
128.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-2-(methoxyimino)acetic acid

Product Name

2-Cyano-2-(methoxyimino)acetic acid

IUPAC Name

(2Z)-2-cyano-2-methoxyiminoacetic acid

Molecular Formula

C4H4N2O3

Molecular Weight

128.09 g/mol

InChI

InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8)/b6-3-

InChI Key

LWZMFXQOIDFKQJ-UTCJRWHESA-N

Canonical SMILES

CON=C(C#N)C(=O)O

Isomeric SMILES

CO/N=C(/C#N)\C(=O)O

2-Cyano-2-(methoxyimino)acetic acid is a chemical compound with the molecular formula C4H4N2O3C_4H_4N_2O_3. It consists of four carbon atoms, four hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The structure features a central acetic acid moiety with a cyano group and a methoxyimino group attached, which contributes to its unique chemical properties and reactivity. This compound is notable for its dual functionality, allowing it to participate in various

  • Substitution Reactions: The cyano group can engage in nucleophilic substitution, leading to the formation of various derivatives.
  • Condensation Reactions: The compound can react with amines to form imines and nitrogen-containing heterocycles.
  • Cyclization Reactions: It can undergo cyclization to create ring structures, valuable in synthesizing complex organic molecules.

Common reagents include nucleophiles such as amines and alcohols, while bases like sodium hydroxide often serve as catalysts. The major products from its reactions include substituted imines and various nitrogen-containing compounds.

2-Cyano-2-(methoxyimino)acetic acid has shown significant biological activity, particularly as a metabolite of cymoxanil, a fungicide. It interacts with enzymes and proteins, influencing biochemical pathways by binding to active sites and modulating enzymatic activity. This interaction can lead to either inhibition or activation of specific cellular processes, affecting cell signaling pathways and gene expression. Such effects underline its role in regulating cellular functions and metabolic processes.

The synthesis of 2-Cyano-2-(methoxyimino)acetic acid typically involves the reaction of cyanoacetamide with methoxyamine under mild conditions. Sodium hydroxide is commonly used as a base to facilitate the reaction. The general reaction scheme can be summarized as follows:

Cyanoacetamide+Methoxyamine2 Cyano 2 methoxyimino acetic acid\text{Cyanoacetamide}+\text{Methoxyamine}\rightarrow \text{2 Cyano 2 methoxyimino acetic acid}

On an industrial scale, continuous flow reactors may be utilized to optimize production efficiency and ensure consistent product quality by controlling temperature, pressure, and reactant concentrations.

The applications of 2-Cyano-2-(methoxyimino)acetic acid are diverse:

  • Dye-Sensitized Solar Cells: It is used in developing dyes that enhance the photovoltaic properties of solar cells by improving electron injection capabilities.
  • Antifungal Research: The compound is listed among antifungal agents in infectious disease research.
  • Analytical Chemistry: It serves in chromatography for separating mixtures and in metabolomics for detecting short-chain fatty acids from biological samples.
  • Chemical Synthesis: Its reactivity allows it to be a key intermediate in synthesizing various organic compounds.

Research on the interactions of 2-Cyano-2-(methoxyimino)acetic acid with biological systems is limited but indicates that it can affect cellular metabolism and gene expression. Its role as a metabolite suggests potential implications in agricultural biochemistry, particularly concerning its degradation pathways from cymoxanil. Further studies could elucidate its full biological profile and potential therapeutic applications.

Several compounds exhibit structural similarities to 2-Cyano-2-(methoxyimino)acetic acid:

Compound NameKey FeaturesUnique Aspects
CyanoacetamideLacks the methoxyimino groupSimpler structure with fewer functional groups
Methoxyacetic AcidContains a methoxy group but lacks the cyano groupDifferent reactivity due to absence of cyano group
Cyanoacetic AcidContains a cyano group but lacks the methoxyimino groupSimilar reactivity but less versatility

The uniqueness of 2-Cyano-2-(methoxyimino)acetic acid lies in its combination of both cyano and methoxyimino functionalities, granting it distinct reactivity profiles compared to its analogs. This dual functionality enhances its versatility in chemical synthesis and applications across various scientific disciplines.

Historical Evolution of 2-Cyano-2-(methoxyimino)acetic Acid Synthesis

Early synthetic routes to 2-cyano-2-(methoxyimino)acetic acid emerged from studies on oxime derivatives of carboxylic acids. The foundational work by Conrad et al. in 1909 demonstrated the condensation of cyanoacetamide with nitrites under acidic conditions, though yields remained suboptimal due to competing hydrolysis reactions. By the 1970s, advancements in nitrosation chemistry enabled the development of a two-step process:

  • Nitrosation of cyanoacetamide using sodium nitrite in acetic acid, forming 2-cyano-2-hydroxyiminoacetamide.
  • Methoxylation via reaction with methylating agents such as dimethyl sulfate or methyl iodide.

This method addressed intermediate instability but required stoichiometric acid, complicating purification.

Contemporary Multi-Step Synthesis Protocols

Modern syntheses prioritize atom economy and reduced byproduct formation. A representative protocol involves:

  • Oxime Formation: Reacting cyanoacetic acid with methoxyamine hydrochloride in ethanol at 0–5°C, achieving 65–70% conversion.
  • Cyclocondensation: Treating the intermediate with thionyl chloride to activate the carboxylic acid group, followed by crystallization from ethyl acetate.

Key parameters include:

  • Temperature control (<10°C) to prevent decomposition of the methoxyimino group.
  • Stoichiometric ratios of 1:1.2 (cyanoacetic acid to methoxyamine) to minimize unreacted starting material.

Solvent System Optimization for Yield Enhancement

Solvent polarity profoundly impacts reaction kinetics and product stability. Comparative studies reveal:

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.36892
Acetonitrile37.57289
Tetrahydrofuran7.65585

Ethanol remains preferred due to its ability to solubilize both polar reactants and intermediates while suppressing side reactions. Co-solvents like benzene (5–10% v/v) enhance yields by azeotropically removing water, shifting equilibrium toward oxime formation.

Catalytic Systems in Cyclocondensation Reactions

Acid catalysts accelerate the methoxylation step but risk over-protonation of the nitrile group. Notable systems include:

  • Acetic acid (1–2 mol%): Selectively protonates the hydroxyimino intermediate, facilitating nucleophilic attack by methanol.
  • Amberlyst-15 resin: Heterogeneous catalysis reduces side products (e.g., N-methylated derivatives) by avoiding strong Brønsted acids.

Recent work demonstrates that Lewis acids (e.g., ZnCl₂) improve regioselectivity in methoxylation, achieving 78% yield compared to 62% with H₂SO₄.

Byproduct Analysis and Purification Challenges

Common byproducts and mitigation strategies include:

  • Nitrous acid (HNO₂): Forms via decomposition of excess nitrite; neutralized with urea or sulfamic acid.
  • Dimerized species: Arise from radical coupling of cyanoacetamide intermediates; suppressed by inert atmospheres.

Purification typically involves:

  • Acid-base extraction to isolate the carboxylic acid.
  • Recrystallization from ethanol/water (3:1 v/v), yielding >95% purity.

Chromatographic methods (e.g., silica gel with ethyl acetate/hexane) resolve persistent impurities but are cost-prohibitive at scale.

2-Cyano-2-(methoxyimino)acetic acid is a key precursor in synthesizing advanced fungicidal agents. Its structural resemblance to strobilurin-derived intermediates allows it to act as a scaffold for methoxyacrylate analogues, a class of fungicides known for broad-spectrum activity [3] [4]. For instance, the compound’s methoxyimino group facilitates regioselective reactions with aromatic bromoalkanes, enabling the construction of dihydrobenzooxazepinone derivatives [3]. These derivatives exhibit potent activity against phytopathogenic fungi such as Botrytis cinerea and Fusarium graminearum, with EC₅₀ values comparable to commercial fungicides like azoxystrobin [3].

The compound’s synthetic utility is further demonstrated in the metabolism of cymoxanil, a commercial fungicide. During enzymatic degradation, cymoxanil undergoes hydrolysis and reduction to yield 2-cyano-2-(methoxyimino)acetic acid as a transient intermediate [4]. This metabolite participates in subsequent acetylation and cyclization reactions, generating bioactive molecules that contribute to residual fungicidal activity [4]. Such transformations highlight the compound’s dual role as both a synthetic precursor and a metabolic intermediary in agrochemical pathways.

Structure-Activity Relationship in Antifungal Compounds

The antifungal efficacy of 2-cyano-2-(methoxyimino)acetic acid derivatives is governed by distinct structural features. The methoxyimino group (-N-OCH₃) enhances electron delocalization across the molecule, improving binding affinity to cytochrome bc₁ complex in fungal mitochondria [3] [4]. Comparative studies show that substituting the methoxy group with ethoxy or hydrogen reduces activity by 40–60%, underscoring the importance of methoxy’s steric and electronic properties [3].

The cyano group (-C≡N) further augments antifungal potency by forming hydrogen bonds with quinone-binding sites in fungal enzymes [4]. For example, N-acetylcyanoglycine, a metabolite derived from 2-cyano-2-(methoxyimino)acetic acid, inhibits germ-tube elongation in B. cinerea at EC₅₀ = 0.025 mg/L, surpassing the parent compound cymoxanil (EC₅₀ = 0.15 mg/L) [4]. This 6-fold increase in activity correlates with the cyano group’s ability to stabilize transition states during enzyme inhibition.

Structural FeatureRole in Antifungal ActivityExample CompoundEC₅₀ (mg/L)
Methoxyimino groupEnhances electron delocalizationDihydrobenzooxazepinone0.12
Cyano groupStabilizes enzyme-inhibitor complexesN-acetylcyanoglycine0.025
Carboxylic acidImproves solubility and bioavailabilityCymoxanil metabolite0.15

Metabolic Pathways in Plant Protection Mechanisms

In planta, 2-cyano-2-(methoxyimino)acetic acid is metabolized via three pathways:

  • Cyclization: Spontaneous cyclization forms ethyl parabanic acid, a non-phytotoxic compound that accumulates in vacuoles [4].
  • Reduction: NADPH-dependent reductases convert the methoxyimino group to an amine, yielding 2-cyano-2-aminoacetic acid, which induces systemic acquired resistance (SAR) in Arabidopsis thaliana [4].
  • Acetylation: Acetyl-CoA transferases append an acetyl group to the amine intermediate, producing N-acetylcyanoglycine, a mobile phloem-translocated antifungal agent [4].

These pathways ensure sustained protection by generating both immobile (vacuolar) and mobile (phloem) antifungal metabolites. The balance between cyclization and acetylation determines residual activity, with acetylated derivatives providing up to 14 days of post-application protection in wheat trials [4].

The tautomeric equilibria of 2-Cyano-2-(methoxyimino)acetic acid represent a fundamental area of computational investigation that reveals the dynamic interplay between different structural forms of this compound. Quantum mechanical modeling provides crucial insights into the relative stability, interconversion pathways, and electronic properties of various tautomeric forms [1] [2] [3].

Density Functional Theory Approaches for Tautomeric Studies

Contemporary quantum mechanical investigations of tautomeric equilibria in 2-Cyano-2-(methoxyimino)acetic acid primarily employ Density Functional Theory methodologies, which offer an optimal balance between computational efficiency and chemical accuracy [4] [5] [6]. The selection of appropriate exchange-correlation functionals represents a critical consideration for accurate tautomeric energy predictions. Long-range corrected functionals, particularly those incorporating variable Hartree-Fock exchange, demonstrate superior performance in reproducing experimental tautomeric equilibrium constants [1] [3].

Functional ClassRepresentative FunctionalExchange ComponentCorrelation ComponentTautomer Energy Accuracy (kcal/mol)Computational Cost (Relative)
Hybrid GGAB3LYP20% HFLYP2.51.0
Long-Range CorrectedLC-TPSSP86Variable HFTPSSP861.21.8
Meta-GGAM06-2X54% HFM061.81.5
Range-SeparatedωB97XDVariable HFB971.52.1
Pure GGAPBE0% HFPBE3.20.7

Oxime-Nitrone Tautomerism in the Methoxyimino System

The methoxyimino functional group in 2-Cyano-2-(methoxyimino)acetic acid exhibits potential for oxime-nitrone tautomerism, a phenomenon that has been extensively studied using high-level Density Functional Theory calculations [2] [7]. Research investigations reveal that the isomerization process favors bimolecular mechanisms involving two molecules of the oxime form, challenging the traditionally accepted thermal 1,2-hydrogen shift mechanism [2]. These findings indicate that the tautomeric equilibrium is significantly influenced by intermolecular interactions and concentration effects.

Solvent Effects on Tautomeric Equilibria

The influence of solvent environment on tautomeric equilibria represents a crucial aspect of quantum mechanical modeling [1] [8]. Implicit solvation models, particularly the Solvation Model based on Density (SMD), provide accurate descriptions of solvent effects on relative tautomer stabilities [4] [9]. Protic solvents such as water and methanol can substantially shift tautomeric equilibria toward specific forms through hydrogen bonding interactions and electrostatic stabilization [8].

Computational Validation of Tautomeric Predictions

Validation of quantum mechanical tautomeric predictions requires careful comparison with experimental observations, including Nuclear Magnetic Resonance spectroscopy and infrared spectroscopy data [1] [3]. The reproducibility of orbital energies emerges as a critical factor in achieving quantitative agreement between theoretical predictions and experimental relative stabilities [3]. Long-range correction in exchange functionals enhances the reproducibility of Highest Occupied Molecular Orbital energies, leading to improved tautomeric energy estimations [3].

Molecular Orbital Analysis of Reactive Centers

The molecular orbital analysis of reactive centers in 2-Cyano-2-(methoxyimino)acetic acid provides fundamental insights into the electronic structure and reactivity patterns of this multifunctional compound. Understanding the distribution of electron density and the nature of frontier molecular orbitals enables prediction of chemical behavior and reactivity preferences [10] [11] [8].

Frontier Molecular Orbital Characteristics

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of 2-Cyano-2-(methoxyimino)acetic acid exhibit distinct electronic characteristics that govern the compound's reactivity [10] [11] [8]. The HOMO primarily localizes on the methoxyimino nitrogen and oxygen atoms, reflecting the electron-donating nature of this functional group. Conversely, the LUMO demonstrates significant contribution from the cyano group and the carboxylic acid carbonyl carbon, indicating these positions as primary electrophilic sites [8].

Basis SetPolarization FunctionsDiffuse FunctionsHOMO Energy Accuracy (eV)LUMO Energy Accuracy (eV)Relative CPU Time
6-31G*d on heavy atomsNone0.350.421.0
6-311++G(d,p)d,p on all atomsOn all atoms0.180.253.2
aug-cc-pVDZd,p on all atomsOn all atoms0.220.282.8
aug-cc-pVTZd,f,p on all atomsOn all atoms0.120.168.5
def2-TZVPd,f on all atomsNone0.150.204.1

Natural Bond Orbital Analysis

Natural Bond Orbital (NBO) analysis provides detailed characterization of bonding interactions and electron delocalization patterns within 2-Cyano-2-(methoxyimino)acetic acid [12] [11]. The analysis reveals significant hyperconjugative interactions between the methoxyimino group and adjacent functional groups, contributing to the overall molecular stability. The cyano group exhibits strong π-electron withdrawal, creating a significant dipolar character that influences intermolecular interactions [11].

Electrostatic Potential Surface Analysis

The molecular electrostatic potential surface of 2-Cyano-2-(methoxyimino)acetic acid reveals distinct regions of positive and negative potential that correlate with experimental reactivity patterns [10] [8]. The carboxylic acid region displays strongly positive potential, consistent with its acidic character, while the methoxyimino oxygen exhibits negative potential, indicating nucleophilic character. These electrostatic characteristics provide valuable guidance for predicting intermolecular interactions and crystal packing arrangements [8].

Reactive Site Identification Through Orbital Analysis

The identification of reactive centers through molecular orbital analysis enables prediction of regioselectivity in chemical transformations [10] [12]. The dual functionality of 2-Cyano-2-(methoxyimino)acetic acid creates multiple potential reaction sites, with the relative reactivity determined by orbital energy levels and spatial distribution. The methoxyimino group demonstrates ambiphilic character, capable of both nucleophilic and electrophilic interactions depending on the reaction partner [7].

Transition State Simulations for Nucleophilic Additions

Transition state simulations for nucleophilic addition reactions to 2-Cyano-2-(methoxyimino)acetic acid provide critical mechanistic insights into the compound's chemical transformations. These computational investigations reveal the energetic pathways, geometric changes, and electronic redistributions that occur during nucleophilic attack at various reactive centers [12] [13] [14] [15].

Computational Methodologies for Transition State Location

The location and characterization of transition states for nucleophilic additions require sophisticated computational approaches that balance accuracy with computational efficiency [16] [14] [15]. Various algorithms have been developed for transition state optimization, each with distinct advantages and limitations in terms of convergence behavior and computational scaling [16].

MethodConvergence CriterionTypical IterationsSuccess Rate (%)Computational ScalingMemory Requirements (GB)
Berny AlgorithmRMS Gradient25852.1
Nudged Elastic BandForce Convergence45924.8
Synchronous Transit-GuidedEnergy Convergence35783.2
Dimer MethodRotational Force30882.9
Growing StringString Tension40905.1

Nucleophilic Attack Mechanisms

Nucleophilic addition to 2-Cyano-2-(methoxyimino)acetic acid can proceed through multiple pathways, depending on the nature of the nucleophile and reaction conditions [12] [13]. The cyano group represents a primary electrophilic center, with nucleophilic attack leading to the formation of tetrahedral intermediates. Transition state calculations reveal that the activation energy for nucleophilic addition varies significantly with the nature of the attacking nucleophile, with stronger nucleophiles exhibiting lower activation barriers [12].

Solvent Effects on Transition State Energetics

The influence of solvent environment on transition state energetics represents a crucial consideration in nucleophilic addition simulations [13] [9]. Implicit solvation models demonstrate that polar protic solvents can significantly lower activation barriers through stabilization of charge-separated transition states. The Solvation Model based on Density (SMD) provides accurate descriptions of solvent effects on transition state geometries and energetics [9].

Electronic Structure Changes During Nucleophilic Addition

Detailed analysis of electronic structure changes during nucleophilic addition reveals the redistribution of electron density from reactants to products [12] [14]. Natural Population Analysis demonstrates significant charge transfer from the nucleophile to the electrophilic center, with accompanying geometric changes including bond length variations and angle distortions. These electronic changes provide insights into the nature of chemical bonding in the transition state [11].

Kinetic and Thermodynamic Considerations

Transition state simulations enable calculation of activation energies and rate constants for nucleophilic addition reactions [14] [15]. The application of Transition State Theory allows prediction of temperature-dependent reaction rates, providing valuable information for synthetic applications. Variational Transition State Theory calculations, incorporating tunneling corrections, offer enhanced accuracy for reactions involving light atom transfer [17].

Machine Learning Approaches to Reactivity Prediction

Machine learning methodologies represent a rapidly evolving frontier in computational chemistry that offers unprecedented capabilities for predicting the reactivity of complex molecules such as 2-Cyano-2-(methoxyimino)acetic acid. These approaches leverage large datasets of chemical information to identify patterns and relationships that traditional quantum mechanical methods might overlook [18] [19] [20] [21].

Graph Neural Networks for Molecular Representation

Graph Neural Networks (GNNs) have emerged as particularly effective architectures for molecular property prediction, treating molecules as mathematical graphs where atoms represent nodes and bonds represent edges [18] [22] [23]. For 2-Cyano-2-(methoxyimino)acetic acid, GNN models can capture the complex connectivity patterns and functional group interactions that determine reactivity [22] [23]. The message-passing framework enables iterative updating of atomic features based on local chemical environment, resulting in rich molecular representations [23].

Transformer Models for Chemical Reaction Prediction

Model TypeTraining Dataset SizePrediction Accuracy (%)Training Time (hours)Inference Speed (ms)Memory Usage (MB)Interpretability Score
Graph Neural Network150,00094.212.05.04507
Transformer200,00096.824.015.08506
Random Forest50,00087.32.01.01209
Support Vector Machine30,00082.10.50.1804
Neural Network (MLP)80,00089.64.02.02505

Deep Learning for Molecular Property Prediction

Deep neural networks have demonstrated exceptional capability in predicting molecular properties without requiring explicit feature engineering [21] [27] [28]. For 2-Cyano-2-(methoxyimino)acetic acid, these models can simultaneously learn atomic interactions and molecular potentials, enabling accurate prediction of quantum chemical properties [21]. Multi-task learning approaches allow single models to predict multiple properties simultaneously, improving efficiency and revealing correlations between different molecular characteristics [28].

Quantum Machine Learning Integration

The integration of quantum mechanical calculations with machine learning represents a powerful hybrid approach that combines the accuracy of first-principles methods with the speed of data-driven models [20] [29] [30]. These methods use quantum mechanical data as training targets while employing machine learning models for rapid prediction. For complex molecules like 2-Cyano-2-(methoxyimino)acetic acid, this approach enables exploration of large chemical spaces while maintaining quantum mechanical accuracy [20] [30].

Interpretability and Explainable Artificial Intelligence

Active Learning and Experimental Design

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

128.02219199 g/mol

Monoisotopic Mass

128.02219199 g/mol

Heavy Atom Count

9

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-09-2024

Explore Compound Types